molecular formula C10H14N2O3 B13528188 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid

4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13528188
M. Wt: 210.23 g/mol
InChI Key: FLHFOSPQRWOQIN-UHFFFAOYSA-N
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Description

4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H14N2O3 It is a pyrimidine derivative, characterized by the presence of an isopropyl group at the 4-position, a methoxymethyl group at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halide in the presence of a base.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-4-pyrimidinecarboxylic acid
  • 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid
  • 4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid

Uniqueness

4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methoxymethyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(methoxymethyl)-4-propan-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-6(2)9-7(10(13)14)4-11-8(12-9)5-15-3/h4,6H,5H2,1-3H3,(H,13,14)

InChI Key

FLHFOSPQRWOQIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)COC

Origin of Product

United States

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